N-[2-(difluoromethoxy)phenyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide
Description
N-[2-(difluoromethoxy)phenyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a difluoromethoxyphenyl group, a dioxolane ring, and a thiazole carboxamide moiety, which contribute to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O4S/c15-14(16)22-9-4-2-1-3-8(9)18-11(19)10-7-17-12(23-10)13-20-5-6-21-13/h1-4,7,13-14H,5-6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAILXUKHHZLFPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC=C(S2)C(=O)NC3=CC=CC=C3OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)phenyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
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Formation of the Difluoromethoxyphenyl Intermediate
Starting Material: 2-fluoroanisole.
Reaction: Difluoromethylation using difluoromethylating agents such as difluoromethyl phenyl sulfone.
Conditions: Typically carried out under basic conditions with a suitable base like potassium carbonate in an aprotic solvent such as dimethyl sulfoxide (DMSO).
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Synthesis of the Dioxolane Ring
Starting Material: Ethylene glycol.
Reaction: Formation of the dioxolane ring via acid-catalyzed cyclization.
Conditions: Acidic conditions using a catalyst like p-toluenesulfonic acid in an inert solvent such as toluene.
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Formation of the Thiazole Ring
Starting Material: Thiourea and α-haloketone.
Reaction: Cyclization to form the thiazole ring.
Conditions: Typically performed under reflux conditions in ethanol.
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Coupling of Intermediates
Reaction: Coupling of the difluoromethoxyphenyl intermediate with the dioxolane-thiazole intermediate.
Conditions: Often carried out using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Products: Oxidized derivatives, potentially altering the functional groups on the phenyl or thiazole rings.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduced forms of the compound, possibly affecting the carboxamide or thiazole functionalities.
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Substitution
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Conditions: Typically carried out under mild to moderate conditions to avoid decomposition.
Products: Substituted derivatives with modifications on the phenyl or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA.
Reducing Agents: LiAlH4, NaBH4.
Bases: Potassium carbonate, triethylamine.
p-Toluenesulfonic acid.Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science:
Biology
Biochemical Probes: Used in the study of enzyme mechanisms or as a probe in biochemical assays.
Drug Development: Potential lead compound for the development of new pharmaceuticals due to its bioactive functional groups.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases, including cancer and infectious diseases.
Diagnostic Tools: Used in the development of diagnostic agents for imaging or detecting specific biomolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Polymer Science: Used in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dioxolane ring may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[2-(trifluoromethoxy)phenyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide: Similar structure but with a trifluoromethoxy group, which may alter its reactivity and bioactivity.
N-[2-(methoxy)phenyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide: Lacks the fluorine atoms, potentially reducing its lipophilicity and altering its biological activity.
Uniqueness
N-[2-(difluoromethoxy)phenyl]-2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxamide is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties. The combination of the dioxolane and thiazole rings further enhances its stability and potential for diverse applications.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
